molecular formula C32H22O13 B034500 Crisamicin C CAS No. 100630-79-3

Crisamicin C

Cat. No. B034500
M. Wt: 614.5 g/mol
InChI Key: CHWSBZJOQBRSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crisamicin C is a secondary metabolite that belongs to the group of macrolide antibiotics. It was first isolated from the fermentation broth of Streptomyces albus in 1975. Since then, Crisamicin C has been the focus of several scientific studies due to its potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Antibiotic Properties

Crisamicin C is a novel antibiotic discovered in Micromonospora purpureochromogenes subsp. halotolerans. It is structurally related to crisamicin A but features an additional oxygen, making it a more potent antibiotic with activity primarily against Gram-positive bacteria. The substance was isolated and its structure, physico-chemical properties, and biosynthesis were thoroughly investigated (Russell et al., 1988).

Chemical Synthesis and Structural Studies

Significant research has been conducted on the chemical synthesis of crisamicin C. Efforts include a stereoselective total synthesis and the exploration of different synthetic pathways. These studies are vital for understanding the compound's chemical nature and potential for large-scale production (Li et al., 2008), (Brimble et al., 2014), (Kopp & Brückner, 2020).

Antimicrobial Activity

Research on crisamicin A, closely related to crisamicin C, has shown that these compounds possess antimicrobial properties, primarily against Gram-positive bacteria. Studies also explore its cytotoxic effects on certain cancer cell lines, suggesting potential broader applications in medical research (Yeo et al., 2002).

Biosynthesis Studies

Understanding the biosynthesis of crisamicin C provides insights into its natural production and potential for bioengineering. Studies have utilized carbon-13 labeled acetate feeding experiments to confirm structural features and biosynthesis pathways (Nelson et al., 1988).

properties

CAS RN

100630-79-3

Product Name

Crisamicin C

Molecular Formula

C32H22O13

Molecular Weight

614.5 g/mol

IUPAC Name

7-hydroxy-5-(7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl)-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione

InChI

InChI=1S/C32H22O13/c1-9-21-24(27-17(41-9)7-19(35)43-27)26(38)22-13(25(21)37)3-11(5-15(22)33)12-4-14-23(16(34)6-12)29(40)32-30-18(8-20(36)44-30)42-10(2)31(32,45-32)28(14)39/h3-6,9-10,17-18,27,30,33-34H,7-8H2,1-2H3

InChI Key

CHWSBZJOQBRSAL-UHFFFAOYSA-N

SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C

synonyms

crisamicin C
CRS-C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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